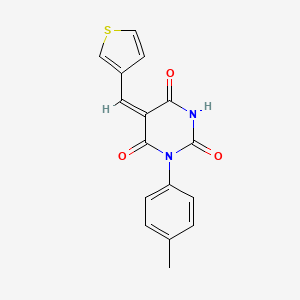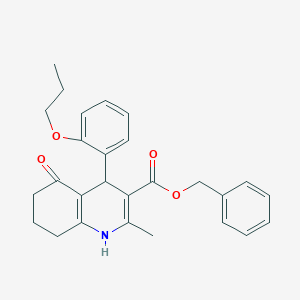
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide, also known as CEM-102, is a novel compound that has been synthesized for its potential use as an antibacterial agent. This compound belongs to the family of oxazolidinones and has been shown to exhibit potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide is not fully understood, but it is believed to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of functional ribosomes, which are essential for bacterial growth and survival.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have minimal toxicity in vitro and in vivo studies. It is rapidly absorbed and distributed throughout the body, with high concentrations observed in the lungs, liver, and kidneys. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have a long half-life, allowing for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide in lab experiments include its potent antibacterial activity against a wide range of Gram-positive bacteria, including MRSA, and its ability to overcome bacterial resistance to other antibiotics. However, the limitations of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide in lab experiments include its high cost of synthesis and the potential for the development of bacterial resistance.
Direcciones Futuras
There are several future directions for the research and development of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide. One potential area of focus is the optimization of the synthesis method to reduce the cost of production. Another area of interest is the exploration of the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide in combination with other antibiotics to enhance its antibacterial activity and reduce the development of bacterial resistance. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide and its potential for use in the treatment of bacterial infections.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide involves a multi-step process that begins with the reaction of 2-chloro-4-methoxy-5-methylphenol with 4-ethylphenol in the presence of a base to form the intermediate 2-(4-ethylphenoxy)-4-methoxy-5-methylphenol. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the final product, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been the subject of extensive scientific research due to its potential as a novel antibacterial agent. In vitro studies have demonstrated its potent activity against a range of Gram-positive bacteria, including MRSA, Streptococcus pneumoniae, and Enterococcus faecalis. Furthermore, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to be effective against bacterial strains that are resistant to other antibiotics, such as linezolid and vancomycin.
Propiedades
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-13-5-7-14(8-6-13)23-11-18(21)20-16-9-12(2)15(19)10-17(16)22-3/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYHOHKYQOSZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5057503.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5057505.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057511.png)

![1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5057525.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5057528.png)
![1-(4-chlorobenzyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5057535.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-tert-butylbenzamide](/img/structure/B5057540.png)

![N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5057567.png)

![2-[(3-amino-4-methoxyphenyl)sulfonyl]ethanol hydrochloride](/img/structure/B5057576.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5057601.png)